2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide
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Overview
Description
2,3,5,6-Tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide is a highly fluorinated organic compound. This structure, characterized by the presence of multiple fluorine atoms, is known for its stability and unique reactivity. This compound is a derivative of benzamide, a class of compounds used widely in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide typically involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-amine. The reaction requires a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine to promote the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve the use of more scalable processes. Flow chemistry techniques can be employed to optimize reaction times and yields. Catalytic methods using metal catalysts could be explored to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group under controlled conditions using oxidizing agents such as potassium permanganate.
Reduction: Selective reduction of the benzamide can be achieved using agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the aromatic ring can undergo nucleophilic aromatic substitution with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: 2,3,5,6-Tetrafluoro-N-[(1S,4R)-4-(carboxyl)cyclopent-2-en-1-yl]benzamide.
Reduction: 2,3,5,6-Tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzylamine.
Substitution: Varies depending on the nucleophile used.
Scientific Research Applications
This compound has several applications across various fields:
Chemistry: Used as a building block for synthesizing more complex fluorinated organic molecules.
Medicine: Investigated for its use in developing new pharmaceuticals, particularly in cancer research for its potential as a kinase inhibitor.
Industry: Utilized in the development of high-performance materials, including polymers and coatings, due to its stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide exerts its effects depends on its application:
Enzyme Inhibition: The compound may interact with the active site of enzymes, particularly kinases, blocking their activity through competitive or non-competitive inhibition.
Signal Pathways: Fluorinated compounds often affect signal transduction pathways due to their ability to form strong hydrogen bonds and their unique electronic properties.
Comparison with Similar Compounds
Compared to other fluorinated benzamides, 2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide stands out due to its specific cyclopentene substitution, which confers unique steric and electronic properties.
Similar Compounds
2,3,5,6-Tetrafluoro-N-methylbenzamide: Lacks the cyclopentene ring, resulting in different reactivity and application.
2,3,5,6-Tetrafluoro-N-(cyclohexyl)methylbenzamide: The cyclohexyl ring introduces different steric effects.
2,3,5,6-Tetrafluoro-N-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide: The stereoisomer presents different biological activity due to stereochemistry differences.
Properties
IUPAC Name |
2,3,5,6-tetrafluoro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F4NO2/c14-8-4-9(15)12(17)10(11(8)16)13(20)18-7-2-1-6(3-7)5-19/h1-2,4,6-7,19H,3,5H2,(H,18,20)/t6-,7+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKGZRCBPXIVDN-NKWVEPMBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NC(=O)C2=C(C(=CC(=C2F)F)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NC(=O)C2=C(C(=CC(=C2F)F)F)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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